2-tert-butyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-tert-butyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzodiazole core, which is known for its biological activity, and a morpholine group, which enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the benzodiazole core.
Attachment of the Morpholine Group: The morpholine group is attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable benzoyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-tert-butyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes or receptors, modulating their activity. The morpholine group enhances the compound’s solubility and facilitates its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-4-morpholin-4-yl-4H-benzo(e)(1,3)oxazin-1-ylium tetrafluoroborate
- tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
2-tert-butyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core and a morpholine group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C25H30N4O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
InChI |
InChI=1S/C25H30N4O2/c1-25(2,3)24-26-21-6-4-5-7-22(21)29(24)20-16-28(17-20)23(30)18-8-10-19(11-9-18)27-12-14-31-15-13-27/h4-11,20H,12-17H2,1-3H3 |
InChI Key |
WNSYHNMZEWEARX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
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